N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride
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Overview
Description
N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride is a compound that features a piperidine ring and a pyrrolidine ring, both of which are nitrogen-containing heterocycles These structures are significant in medicinal chemistry due to their presence in many pharmacologically active compounds
Mechanism of Action
Target of Action
N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride is a compound that contains a piperidine nucleus . Piperidine derivatives are known to have a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
It is known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b can increase the cytotoxicity of piperidine derivatives . This suggests that the compound may interact with its targets in a way that involves these functional groups.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that piperidine derivatives can have a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride typically involves the reaction of piperidine and pyrrolidine derivatives under specific conditions. One common method includes the use of piperidine-4-carboxylic acid, which is reacted with pyrrolidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization and the use of advanced techniques like chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring.
Pyrrolidine derivatives: Compounds such as proline and pyrrolidine-2,5-diones.
Uniqueness
N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride is unique due to its combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
N-piperidin-4-ylpyrrolidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.ClH/c14-10(13-7-1-2-8-13)12-9-3-5-11-6-4-9;/h9,11H,1-8H2,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVODCIXBVVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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